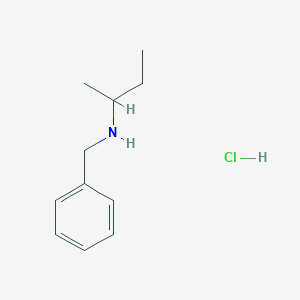

benzyl(butan-2-yl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl(butan-2-yl)amine hydrochloride is a chemical compound with the CAS number 879652-85-4 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-benzyl-N-(sec-butyl)amine hydrochloride .

Molecular Structure Analysis

The InChI code for benzyl(butan-2-yl)amine hydrochloride is1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Amines, such as benzyl(butan-2-yl)amine hydrochloride, can undergo several types of reactions. These include alkylation, acylation, and the Hofmann elimination reaction . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . The Hofmann elimination reaction involves the conversion of an amine into an alkene .Physical And Chemical Properties Analysis

Benzyl(butan-2-yl)amine hydrochloride is a powder with a melting point of 142-145 degrees Celsius .Scientific Research Applications

- For instance, it can participate in nucleophilic substitution (SN1) reactions, forming resonance-stabilized carbocations . Researchers exploit this reactivity for various transformations.

Benzylic Position Reactions

Heterocyclic Synthesis

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological system in which it is present.

Mode of Action

Amines can act as nucleophiles, reacting with electrophiles in several polar reactions . This nucleophilic behavior allows amines to participate in a variety of chemical reactions, including nucleophilic substitution .

Biochemical Pathways

Amines are involved in various biochemical pathways due to their nucleophilic nature . They can react with carbonyl compounds to form imines and enamines, which are key intermediates in many biochemical transformations .

Pharmacokinetics

The compound’s molecular weight (19972 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The reactivity of amines can lead to various molecular transformations, potentially affecting cellular processes .

Action Environment

The action of benzyl(butan-2-yl)amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, influencing its reactivity . Additionally, the presence of other reactive species can also affect the compound’s action.

properties

IUPAC Name |

N-benzylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFRKKXXCOVRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484389 |

Source

|

| Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(sec-butyl)amine hydrochloride | |

CAS RN |

46120-25-6 |

Source

|

| Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)

![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)

![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)

![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)

![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)